5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde
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Overview
Description
5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is an organic compound with the molecular formula C7H5BrN2O. It is a derivative of pyrazolo[1,5-a]pyridine, featuring a bromine atom at the 5-position and an aldehyde group at the 3-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde typically involves the bromination of pyrazolo[1,5-a]pyridine followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The brominated intermediate is then subjected to a Vilsmeier-Haack reaction using DMF and POCl3 to introduce the formyl group at the 3-position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid.
Reduction: 5-Bromopyrazolo[1,5-a]pyridine-3-methanol.
Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrazolo[1,5-a]pyridine: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
Pyrazolo[1,5-a]pyridine-3-carbaldehyde: Lacks the bromine atom, affecting its substitution reactions.
5-Chloropyrazolo[1,5-a]pyridine-3-carbaldehyde: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
Uniqueness
5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity patterns. This dual functionality allows for diverse chemical modifications and applications in various fields of research.
Properties
CAS No. |
1101120-53-9 |
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Molecular Formula |
C8H5BrN2O |
Molecular Weight |
225.04 g/mol |
IUPAC Name |
5-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-7-1-2-11-8(3-7)6(5-12)4-10-11/h1-5H |
InChI Key |
PDZJMEHDPABUAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)C=O)C=C1Br |
Origin of Product |
United States |
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